H-Asp(Amc)-OH

Catalog No.
S1767828
CAS No.
133628-73-6
M.F
C14H14N2O5
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asp(Amc)-OH

CAS Number

133628-73-6

Product Name

H-Asp(Amc)-OH

IUPAC Name

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N

SMILES

Array

Synonyms

(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate;133628-73-6;L-Asparticacid|A-(7-amido-4-methylcoumarin);AC1OCJXJ;CTK0I3327;AM014890;HE058614;RT-013510;FT-0627711;3B1-001025;(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate;(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;(2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

H-Asp(AMC)-OH is a specialized fluorogenic substrate featuring a 7-amino-4-methylcoumarin (AMC) moiety conjugated to the beta-carboxyl group of L-aspartic acid. In commercial and clinical procurement, it is prioritized as the standard synthetic substrate for quantifying the activity of lysosomal glycoasparaginase (aspartylglucosaminidase, AGA) and L-asparaginase. Enzymatic cleavage of the beta-amide bond releases free AMC, generating a highly specific, quantifiable fluorescent signal (excitation ~355 nm, emission ~460 nm) [1]. This mechanism enables direct, high-throughput-compatible monitoring of enzyme activity in complex biological matrices, such as serum, plasma, and crude cell lysates, without requiring prior chromatographic separation or complex colorimetric derivatization [2].

Generic substitution with other fluorogenic aspartyl derivatives or common protease substrates is unviable due to strict enzymatic requirements and chemical stability limits. For instance, attempting to use β-aspartyl-4-methylumbelliferone (Asp-4MU) as a substitute fails because the 4MU conjugate undergoes rapid spontaneous hydrolysis at physiological and assay pH, leading to unacceptably high background fluorescence and false-positive readings [1]. Furthermore, standard caspase substrates (such as Ac-DEVD-AMC) feature alpha-carboxyl linkages and blocked N-termini, rendering them completely inactive against AGA, which strictly requires a free alpha-amino group, a free alpha-carboxyl group, and cleavage at the beta-amide position [2]. Consequently, H-Asp(AMC)-OH is strictly required for accurate, low-background AGA and L-asparaginase quantification.

Chemical Stability and Background Reduction vs. 4MU Analogs

When formulating diagnostic assays, substrate stability directly dictates the signal-to-noise ratio and shelf-life of the reagent. H-Asp(AMC)-OH exhibits stable baseline fluorescence with negligible spontaneous hydrolysis during standard assay incubation times at pH 6.5. In direct contrast, the comparator β-aspartyl-4-methylumbelliferone (Asp-4MU) hydrolyzes spontaneously at a rate of approximately 2% per minute at room temperature [1]. By utilizing the AMC conjugate, blank readings are reduced to approximately one-third of those seen with alternative fluorophores, preventing false-positive diagnostic results.

Evidence DimensionSpontaneous hydrolysis rate at pH 6.5
Target Compound DataNegligible spontaneous hydrolysis; stable baseline
Comparator Or BaselineAsp-4MU: ~2% spontaneous hydrolysis per minute
Quantified DifferenceEliminates rapid 2%/min background degradation; reduces blank readings to ~1/3
ConditionsAqueous buffer at pH 6.5, room temperature

Procurement of the AMC derivative is essential to prevent rapid reagent degradation and high background noise in sensitive diagnostic workflows.

Analytical Sensitivity for Clinical Diagnostics vs. Colorimetric Baselines

Detecting severe enzyme deficiencies in micro-volume clinical samples requires high analytical sensitivity. Assays utilizing H-Asp(AMC)-OH achieve a Lower Limit of Quantification (LLOQ) of 4.8 pmol AMC, corresponding to 0.18 mU/L AGA activity in human serum [1]. This allows for the clear differentiation of AGU patients (who exhibit 1-7% of normal AGA activity) from healthy controls using as little as 20 µL of serum. Traditional colorimetric Morgan-Elson assays or HPLC methods lack this sub-mU/L precision in crude matrices, making the AMC substrate the mandatory choice for modern diagnostic kit formulation.

Evidence DimensionLower Limit of Quantification (LLOQ) for enzyme activity
Target Compound DataLLOQ of 4.8 pmol AMC (0.18 mU/L AGA activity)
Comparator Or BaselineTraditional colorimetric/HPLC methods: Insufficient sensitivity for direct 20 µL serum micro-assays
Quantified DifferenceEnables reliable detection of 1-7% residual enzyme activity in 20 µL crude serum
Conditions24-hour incubation at 37°C in McIlvaine's phosphate-citrate buffer, pH 4.5

Buyers developing clinical diagnostic kits must use this specific substrate to achieve the sensitivity required for detecting lysosomal storage disorders in micro-volume patient samples.

Enzymatic Specificity for Beta-Amide Cleavage vs. Alpha-Linked Substrates

Targeted hydrolase assays require substrates that do not cross-react with off-target proteases. H-Asp(AMC)-OH is exclusively cleaved at the beta-amide linkage by AGA and L-asparaginase, requiring both a free alpha-amino and alpha-carboxyl group for recognition [1]. Alpha-linked AMC substrates with blocked N-termini (such as Ac-DEVD-AMC used for caspases) yield 0% cleavage by AGA. This absolute structural requirement ensures that H-Asp(AMC)-OH generates fluorescence directly correlated with specific AGA/L-asparaginase activity, without interference from standard cellular proteases present in crude lysates.

Evidence DimensionEnzymatic cleavage site recognition and cross-reactivity
Target Compound Data100% targeted beta-cleavage by AGA/L-asparaginase
Comparator Or BaselineAlpha-linked caspase substrates (e.g., Ac-DEVD-AMC): 0% cleavage by AGA
Quantified DifferenceAbsolute specificity for beta-amide hydrolysis over alpha-amide hydrolysis
ConditionsIncubation with purified AGA or crude cell lysates in physiological buffers

Ensures that the procured substrate will not cross-react with common proteases in crude biological samples, guaranteeing diagnostic specificity.

Clinical Diagnostics Formulation for Aspartylglucosaminuria (AGU)

Directly leveraging its high chemical stability and low LLOQ (0.18 mU/L), H-Asp(AMC)-OH is the preferred active pharmaceutical ingredient/reagent for formulating in vitro diagnostic assays for AGU. It allows clinical laboratories to reliably measure severe AGA deficiency in micro-volumes of serum, plasma, or cultured fibroblasts without the background noise associated with 4MU analogs [1].

Pharmacokinetic Monitoring of L-Asparaginase Therapy

Because L-asparaginase specifically cleaves the beta-amide bond of this compound, H-Asp(AMC)-OH is utilized to monitor the activity and clearance rates of L-asparaginase drugs (e.g., Erwinia chrysanthemi derived) in patients undergoing treatment for acute lymphoblastic leukemia (ALL). This provides a rapid, single-step fluorometric alternative to complex chromatographic tracking [2].

High-Throughput Screening for AGA Gene Therapy Efficacy

In pharmaceutical development, the stable baseline and high signal-to-noise ratio of H-Asp(AMC)-OH make it ideal for high-throughput screening of pharmacological chaperones or evaluating the efficacy of AAV-mediated gene therapies aimed at restoring AGA activity in in vivo models of lysosomal storage disorders [1].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

290.09027155 Da

Monoisotopic Mass

290.09027155 Da

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

Explore Compound Types